1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one
Description
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one is a synthetic organic compound featuring a propan-1-one core substituted with a phenyl group at the 1-position and a sulfanyl-linked 3-phenylquinoxaline moiety at the 3-position. The quinoxaline ring, a bicyclic aromatic system containing two nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in materials science and medicinal chemistry.
Properties
Molecular Formula |
C23H18N2OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-phenyl-3-(3-phenylquinoxalin-2-yl)sulfanylpropan-1-one |
InChI |
InChI=1S/C23H18N2OS/c26-21(17-9-3-1-4-10-17)15-16-27-23-22(18-11-5-2-6-12-18)24-19-13-7-8-14-20(19)25-23/h1-14H,15-16H2 |
InChI Key |
HPZNITRDGINFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SCCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one typically involves the alkylation of 3-phenylquinoxalin-2(1H)-one using 1,3-dibromopropane as an alkylating agent in the presence of sodium hydroxide and tetra-n-butylammonium bromide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs, highlighting molecular features, physicochemical properties, and inferred applications.
Table 1: Comparative Analysis of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one and Analogs
Key Structural and Functional Differences
Core Structure: The target compound and the Agfa-Labs analog share a propan-1-one backbone, but the quinoxaline substituent in the former increases steric bulk and aromaticity compared to the simpler phenylsulfanyl group in the latter. This difference likely reduces solubility in polar solvents for the target compound . The pyridyl-propane derivative lacks a ketone, reducing electronic conjugation but offering nitrogen coordination sites for metal binding .
Reactivity: The enone derivative (Table 1, row 4) exhibits α,β-unsaturated ketone reactivity, enabling nucleophilic additions (e.g., Michael acceptors), whereas the sulfanyl group in the target compound may participate in oxidative coupling or thiol-exchange reactions .
Applications: The Agfa-Labs analog (C₁₅H₁₄OS) is marketed as a rare chemical, suggesting niche use in synthetic intermediates. In contrast, the target compound’s quinoxaline moiety could position it for applications in optoelectronics or as a kinase inhibitor scaffold, though direct evidence is lacking . The pyridyl-propane derivative has historical use in polymerization studies, highlighting its role as a ligand or monomer .
Biological Activity
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Synthesis of the Compound
The synthesis of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one typically involves the reaction of phenylquinoxaline derivatives with various alkylating agents. The process often employs triethylamine as a base in an alcohol solvent, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high yield.
Anticancer Properties
Research has demonstrated that derivatives of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one exhibit significant anticancer activity. For instance, methyl derivatives showed IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT116 | 1.9 |
| Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates | MCF7 | 2.3 |
| Doxorubicin (control) | HCT116 | 3.23 |
These results suggest that the compound's structural features contribute to its cytotoxic effects, making it a candidate for further development as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, certain quinoxaline derivatives have shown antiviral activity, particularly against Tobacco Mosaic Virus (TMV). The effective concentration (EC50) values for some derivatives were reported as follows:
| Compound | EC50 (mg/mL) |
|---|---|
| Quinoxaline derivative A | 287.1 |
| Quinoxaline derivative B | 157.6 |
| Quinoxaline derivative C | 133.0 |
| Ningnanmycin (control) | 356.3 |
These findings indicate that modifications to the quinoxaline structure can enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
The biological activity of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one can be attributed to specific structural features:
- Quinoxaline Core : The presence of the quinoxaline moiety is crucial for biological activity.
- Sulfanyl Group : The sulfanyl group enhances reactivity and may contribute to interactions with biological targets.
- Phenyl Substituents : The phenyl groups increase lipophilicity and may facilitate membrane penetration.
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Study : A study on N-Alkyl derivatives demonstrated potent anticancer activity with IC50 values lower than traditional chemotherapeutics .
- Antiviral Study : Research indicated that certain derivatives exhibited significant protective effects against viral infections, suggesting potential therapeutic applications in virology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
